9-Ethenyl-1-methyl-9H-beta-carboline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
144294-99-5 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
9-ethenyl-1-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3 |
InChI Key |
ZDNKAVMXYVLPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 9 Ethenyl 1 Methyl 9h Beta Carboline and Analogues
Classical Approaches for Beta-Carboline Synthesis
The construction of the tricyclic pyrido[3,4-b]indole system, the core of β-carbolines, has been a central theme in heterocyclic chemistry for over a century. mdpi.commdpi.com Key strategies predominantly focus on forming the C-ring (pyridine ring) onto a pre-existing indole (B1671886) structure. ljmu.ac.uk
Pictet-Spengler Cyclization and its Variants
First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction (PSR) is a cornerstone for β-carboline synthesis. astu.edu.etnih.gov The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or a tryptophan derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. astu.edu.etnih.gov
The mechanism proceeds in two main steps: first, the formation of a Schiff base (imine intermediate) from the amine and the carbonyl compound. nih.gov This intermediate is then protonated to form an electrophilic iminium ion, which undergoes a ring-closing electrophilic attack on the electron-rich indole nucleus, typically at the C-2 position, to form a new C-C bond and yield the tetrahydro-β-carboline (THβC) product. astu.edu.et Subsequent oxidation is required to achieve the fully aromatic β-carboline skeleton. nih.gov
Key Features of Pictet-Spengler Reaction:
| Feature | Description |
|---|---|
| Reactants | Tryptamine or its derivatives and an aldehyde or ketone. astu.edu.et |
| Catalyst | Typically Brønsted or Lewis acids (e.g., TFA, HCl, InCl3). nih.govnih.gov |
| Initial Product | 1,2,3,4-tetrahydro-β-carboline (THβC). nih.gov |
| Final Step | Aromatization/oxidation to form the β-carboline. ljmu.ac.uk |
Numerous variants have been developed to improve yields and broaden the scope of the PSR. For instance, using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a catalyst and solvent can promote the reaction efficiently without the need for strong acids. nih.gov Biomimetic approaches have also been explored, using a one-pot reaction from two different amino acids, driven by iodine and trifluoroacetic acid (TFA), to produce β-carboline derivatives. ljmu.ac.uk
Bischler–Napieralski Reaction and Derivatives
The Bischler–Napieralski reaction is another classical method for synthesizing isoquinoline (B145761) and β-carboline frameworks. mdpi.comacs.org This reaction involves the intramolecular cyclization of an acylated tryptamine derivative. mdpi.com The process is typically promoted by a dehydrating agent and acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). mdpi.comnih.gov
The reaction begins with the formation of an amide from a tryptamine and a carboxylic acid or its derivative. This amide then undergoes cyclodehydration to form a 3,4-dihydro-β-carboline (DHβC) intermediate, which can be subsequently oxidized to the aromatic β-carboline. mdpi.com A modified version of this reaction uses trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, allowing for milder conditions and shorter reaction times. acs.org While traditionally less common than the Pictet-Spengler reaction for β-carbolines, recent developments have made it a valuable tool, particularly for creating 1-substituted derivatives. nih.gov
Palladium-Catalyzed Cyclization Reactions for Beta-Carboline Formation
Modern synthetic chemistry has increasingly turned to transition metal catalysis, with palladium being particularly prominent in the formation of heterocyclic systems. mdpi.comnih.gov Palladium-catalyzed reactions offer alternative pathways to the β-carboline core, often under mild conditions and with high efficiency. ljmu.ac.uknih.gov
One strategy involves the palladium-catalyzed imidoylative cyclization of tryptophan-derived isocyanides. This method proceeds through a sequence of isocyanide insertion, intramolecular C-H imidoylation, and aerobic dehydrogenative aromatization to afford the β-carboline structure. nih.gov Another approach is the palladium-catalyzed annulation of alkynes by the imines of N-substituted 3-iodoindole-2-carboxaldehydes. epa.gov This method is versatile, accommodating a wide range of alkyne substituents. epa.gov Furthermore, palladium-catalyzed intramolecular C-H amination reactions provide a complementary route to the traditional Buchwald-Hartwig amination for constructing the N-heterocyclic ring. nih.gov
Targeted Synthesis of 9-Substituted Beta-Carbolines
The synthesis of the target molecule, 9-Ethenyl-1-methyl-9H-beta-carboline, requires not only the formation of the 1-methyl-β-carboline core but also the specific introduction of an ethenyl (vinyl) group at the indole nitrogen (N-9).
Strategies for N-Alkylation at the C-9 Position
Substitution at the N-9 position of the β-carboline ring is a common strategy to modulate the biological activity of these compounds. nih.gov Generally, N-alkylation is achieved by treating the parent β-carboline with a strong base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent. analis.com.my
A typical procedure involves stirring the β-carboline in an anhydrous solvent like dimethylformamide (DMF) with a base such as sodium hydride (NaH). analis.com.my An appropriate alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl iodide) is then added to the reaction mixture to introduce the desired substituent at the N-9 position. nih.govanalis.com.my Studies have shown that introducing short alkyl or benzyl groups at this position can significantly enhance antitumor activities. nih.gov
Common Reagents for N-9 Alkylation of β-Carbolines:
| Component | Examples | Purpose |
|---|---|---|
| Base | Sodium Hydride (NaH), Potassium Hydroxide (B78521) (KOH) | Deprotonation of the N-9 indole nitrogen. nih.govanalis.com.my |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Anhydrous solvent for the reaction. nih.govanalis.com.my |
| Alkylating Agent | Benzyl chloride, Ethyl chloroacetate, 1,4-dibromobutane (B41627) | Provides the alkyl group to be attached to the N-9 position. nih.govanalis.com.my |
Introduction of Ethenyl Moiety at N-9 Position
The direct synthesis of this compound is not extensively documented in readily available literature. However, its synthesis can be proposed based on established methods for the N-vinylation of indoles and other N-heterocycles. The term "ethenyl" is synonymous with "vinyl."
The most plausible approach involves a transition-metal-catalyzed cross-coupling reaction. Both palladium and copper-based catalyst systems have proven effective for the N-vinylation of azaheterocycles. acs.orgnih.gov
A proposed synthetic route would be a two-step process:
Synthesis of the Core: First, 1-methyl-9H-β-carboline (Harman) would be synthesized using a classical method like the Pictet-Spengler reaction between tryptamine and acetaldehyde (B116499), followed by oxidation.
N-Vinylation: The resulting 1-methyl-9H-β-carboline would then undergo a catalyzed N-vinylation. A palladium-catalyzed approach could involve reacting the β-carboline with a vinyl triflate in the presence of a palladium catalyst. nih.gov Alternatively, a copper-catalyzed method, analogous to the Ullmann condensation, could couple the β-carboline with a vinyl halide (e.g., vinyl bromide or vinyl iodide) using a copper(I) iodide (CuI) catalyst, often in the presence of a chelating ligand like a diamine. acs.org
This targeted introduction of an ethenyl group represents a specific functionalization that builds upon the foundational methods of β-carboline synthesis.
Preparation of 1-Methylated Beta-Carboline Intermediates
The synthesis of the core scaffold, 1-methyl-9H-beta-carboline (harmane), is a critical preliminary step. The most prominent methods for constructing the beta-carboline ring system are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction is a cornerstone of beta-carboline synthesis. uni.lu It involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by acid-catalyzed ring closure. uni.luprinceton.edu For the synthesis of harmane, tryptamine is reacted with acetaldehyde. uni.lunih.gov This initially forms a 1,2,3,4-tetrahydro-beta-carboline (THBC) intermediate. nih.gov The reaction is typically catalyzed by a Brønsted or Lewis acid. nih.gov
The subsequent aromatization of the THBC intermediate is necessary to yield the fully aromatic harmane. This oxidation can be achieved using various reagents. A classical approach employs 5% Palladium on carbon (Pd/C) in a solvent like dry toluene (B28343) under reflux. beilstein-journals.org Other methods include oxidation with potassium permanganate (B83412) (KMnO₄) or N-chlorosuccinimide (NCS), the latter of which can drive a one-pot decarboxylative aromatization of THBC acids. princeton.edunih.gov
The Bischler-Napieralski reaction provides an alternative route. This method involves the intramolecular cyclization of an N-acylated tryptamine derivative. researchgate.net For harmane synthesis, tryptamine would first be acylated with an acetyl source to form N-acetyltryptamine. This amide then undergoes cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride to yield a 3,4-dihydro-beta-carboline. astu.edu.etnih.gov This intermediate must then be oxidized to afford harmane.
Green Chemistry Approaches in Beta-Carboline Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches have been applied to the synthesis of beta-carbolines, focusing on reducing waste, energy consumption, and the use of hazardous materials. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the Pictet-Spengler reaction and the subsequent aromatization step, significantly reducing reaction times from hours to minutes. nih.govastu.edu.etbeilstein-journals.org Microwave-assisted procedures have been developed to provide tetrahydro-beta-carboline salts in high yields and purity, often eliminating the need for chromatographic purification. nih.govbeilstein-journals.org
One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" synthesis, improves efficiency and reduces solvent waste. Facile one-pot methods for beta-carboline synthesis have been developed, starting from tryptophan or tryptamine derivatives. wikipedia.orgnih.govnih.govresearchgate.net For example, a one-pot protocol can involve the initial Pictet-Spengler reaction followed by in situ aromatization using a mild and environmentally friendly dehydrogenating reagent like trichloroisocyanuric acid (TCCA). wikipedia.orgnih.gov
Sustainable Catalysts and Solvents: The development of novel catalytic systems is a key aspect of green chemistry. This includes heterogeneous catalysts that can be easily recovered and reused. Furthermore, the use of deep eutectic solvents (DESs) as green, biodegradable, and recyclable reaction media has been explored for the synthesis of tetrahydro-beta-carboline derivatives under electrochemical conditions, which reduces the need for hazardous catalysts and energy. mdpi.com The use of air or molecular oxygen as the terminal oxidant in dehydrogenation steps, often in conjunction with a catalyst, represents a highly sustainable approach. uni.lu
Stereoselective Synthesis of Beta-Carboline Derivatives
Controlling stereochemistry is crucial when synthesizing complex natural products and their analogues. While the final target, this compound, is achiral, many synthetic routes proceed through chiral tetrahydro-beta-carboline intermediates, where stereocontrol is paramount.
The Pictet-Spengler reaction has been the focus of extensive research in asymmetric synthesis. nih.gov Enantioselectivity can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts.
Use of Chiral Pool: A common strategy is to start with an enantiopure β-arylethylamine, such as L-tryptophan or its derivatives. nih.gov The inherent chirality of the starting material can direct the stereochemical outcome of the cyclization, leading to the formation of enantioenriched tetrahydro-beta-carbolines. The conditions of the Pictet-Spengler reaction (kinetic vs. thermodynamic control) can influence the resulting diastereoselectivity.
Chemical Modifications and Derivatization Strategies of 9 Ethenyl 1 Methyl 9h Beta Carboline
Functionalization at the C-1 Position
The C-1 position of the β-carboline nucleus is a common site for modification, often influencing the molecule's biological activity. The presence of the methyl group in 9-Ethenyl-1-methyl-9H-beta-carboline provides a starting point for potential derivatization.
Introduction of Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic moieties at the C-1 position of β-carbolines is a widely employed strategy to modulate their properties. For a 1-methyl substituted β-carboline, this would typically involve a multi-step synthesis rather than direct modification of the methyl group. A common approach is the Pictet-Spengler reaction, which condenses tryptamine (B22526) or its derivatives with an appropriate aldehyde or ketone. wikipedia.orgrsc.orgnih.govnih.gov To synthesize derivatives of this compound with varied C-1 substituents, one would theoretically start with a tryptamine precursor already bearing the 9-ethenyl group and react it with different aromatic or heterocyclic aldehydes.
Another potential, though less direct, route could involve the conversion of the C-1 methyl group into a more reactive functional group, such as a halomethyl or a carbonyl group, which could then participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce aryl or heteroaryl rings. However, literature specifically describing such transformations on a 1-methyl-β-carboline, let alone one with a 9-ethenyl substituent, is not available.
Alkyl and Other Aliphatic Modifications
Modification of the C-1 methyl group to introduce longer alkyl chains or other aliphatic groups is theoretically possible but not commonly reported for β-carbolines. Standard organic synthesis techniques could potentially be applied, such as deprotonation of the methyl group followed by alkylation with an appropriate alkyl halide. The feasibility of this approach would depend on the relative acidity of the C-1 methyl protons and the stability of the resulting carbanion, which could be influenced by the electronic properties of the β-carboline ring system and the 9-ethenyl group. There are no specific studies on this compound to confirm this.
Functionalization at the C-3 Position
The C-3 position of the β-carboline scaffold is another key site for derivatization, often targeted to enhance solubility and modulate biological interactions.
Carboxylate and Amide Derivatives
The synthesis of C-3 carboxylate and amide derivatives of β-carbolines typically starts from tryptophan or a tryptophan ester, which undergoes a Pictet-Spengler reaction. mdpi.com The resulting tetrahydro-β-carboline-3-carboxylic acid or ester can then be aromatized to the corresponding β-carboline. Subsequent hydrolysis of the ester to the carboxylic acid, followed by standard amide coupling reactions with various amines, allows for the introduction of a wide range of amide functionalities. mdpi.com
For the specific case of this compound, this would necessitate starting with N-ethenyltryptophan or its ester and reacting it with acetaldehyde (B116499) in a Pictet-Spengler condensation. The resulting intermediate would then be processed as described above. No literature could be found that documents this specific synthetic sequence.
Hybrid and Dimerization Approaches
The creation of hybrid molecules and dimers by linking β-carbolines through the C-3 position is a strategy to develop compounds with novel properties. This often involves using a C-3 carboxylate or another suitable functional group as a handle to connect to other pharmacophores or another β-carboline unit. nih.gov For instance, a C-3 carboxylic acid derivative of this compound could be coupled with another molecule containing a free amine to form a hybrid compound. Dimerization could be achieved by linking two such β-carboline units together via a suitable linker. Again, the absence of specific literature on the target compound means that these approaches remain theoretical.
Modifications at Other Positions (C-4, C-5, C-6, C-7, C-8)
Functionalization of the benzene (B151609) ring portion (C-5 to C-8) and the C-4 position of the pyridine (B92270) ring of the β-carboline nucleus is also a known strategy for modifying its properties. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, could potentially introduce substituents onto the benzene ring, with the position of substitution being directed by the existing groups on the ring.
Modification at the C-4 position has been achieved through methods like directed ortho-metalation, where a directing group at N-9 facilitates lithiation at C-4, followed by quenching with an electrophile. beilstein-journals.orgnih.govumich.edu The applicability of this method to a 9-ethenyl substituted β-carboline would depend on the stability of the vinyl group under the strong basic conditions required for lithiation. There are no available studies to confirm the feasibility of these modifications on this compound.
Quaternization and Salt Formation for Enhanced Activity
Quaternization is a chemical process that modifies the nitrogen atoms within the β-carboline scaffold, transforming them into quaternary ammonium (B1175870) salts (QASs). nih.govmdpi.com This derivatization strategy involves the alkylation or benzylation of one of the nitrogen atoms, typically the pyridinic N-2 or the indolic N-9, which imparts a permanent positive charge on the molecule. researchgate.netmdpi.com The formation of these salts is a key strategy employed to enhance the biological activity of β-carboline derivatives, primarily by altering their physicochemical properties such as solubility and their ability to interact with biological targets. researchgate.netmdpi.com
The enhanced biological effect of quaternary ammonium β-carbolines, particularly in antimicrobial applications, is often attributed to their improved ability to interact with and disrupt cellular membranes. nih.gov The permanent positive charge on the quaternary nitrogen facilitates strong electrostatic interactions with the negatively charged components of bacterial and fungal cell membranes. researchgate.net This interaction can lead to membrane destabilization, increased permeability, the release of essential cytoplasmic components like K+ ions, and ultimately, cell death. mdpi.comresearchgate.net Furthermore, the specific nature of the modification—including the length of the attached alkyl chain, the presence of a linker, and the counterion—directly influences the compound's physicochemical and biological properties. nih.gov
While specific research on the quaternization of this compound is not extensively documented in the reviewed literature, the principles derived from related β-carboline structures provide a strong framework for understanding its potential. Synthetic strategies for N-alkylation often involve reacting the parent β-carboline with various alkyl halides in the presence of a base such as potassium hydroxide (B78521) (KOH). mdpi.com Salt formation can also be readily achieved by treating the β-carboline base with an acid, such as hydrochloric acid, to produce the corresponding hydrochloride salt, as demonstrated in the synthesis of the alkaloid brevicarine. beilstein-journals.orgbeilstein-journals.org
Research into the quaternization of other β-carbolines has yielded significant findings, particularly in enhancing antimicrobial and influencing neurological activity.
Detailed Research Findings
Antimicrobial Activity: Studies have shown that N-alkylation and N-benzylation of the β-carboline core can dramatically increase antimicrobial potency. For instance, N2-benzylation of a dimeric 6-chlorocarboline derivative resulted in a compound with powerful activity against Staphylococcus aureus. researchgate.net The mechanism is believed to involve the quaternized compound breaking the negatively charged bacterial cell membrane. researchgate.net This highlights a general principle: introducing a quaternary ammonium group can transform a β-carboline into a more potent antimicrobial agent. nih.govresearchgate.net
| β-Carboline Modification | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|
| N2-benzylation of a dimeric 6-chlorocarboline | Staphylococcus aureus | Potent inhibitory activity (MICs of 0.01-0.05 μmol/mL) | researchgate.net |
| General Quaternary Ammonium Alkaloids | Bacteria and Fungi | Causes immediate cell death by disrupting the cell membrane and releasing K+ ions | researchgate.net |
| Gemini Quaternary Ammonium Salts (QASs) | P. aeruginosa biofilm | Effective in disrupting and eradicating biofilms through electrostatic interactions | mdpi.com |
Neuroactivity: The effect of quaternization on neurological activity is more complex and highly dependent on the position of the modification. While certain methylated, quaternized β-carbolines, such as the 2,9-dimethyl-β-carbolinium ion, have been associated with neurotoxic effects on dopaminergic neurons, other derivatives exhibit beneficial properties. nih.govwikipedia.org For example, 9-methyl-β-carboline (9-me-BC), which is methylated at the N-9 position, has demonstrated neuroprotective, neurorestorative, and anti-inflammatory effects. nih.govnih.gov It has been shown to improve spatial learning, increase hippocampal dopamine (B1211576) levels, and promote dendritic and synaptic proliferation in animal models. nih.gov This suggests that while quaternization at the N-2 position might lead to toxicity, modification at the N-9 position could be a viable strategy for developing therapeutic agents for conditions like Parkinson's disease. nih.govnih.gov
| Compound | Modification | Observed Neurological Effect | Reference |
|---|---|---|---|
| 2,9-dimethyl-β-carbolinium ion (2,9-dime-BC+) | Quaternized (methylated at N-2 and N-9) | Neurotoxic effects on dopaminergic neurons | nih.gov |
| 9-methyl-β-carboline (9-me-BC) | Methylated at N-9 | Neuroprotective, neuroregenerative, anti-inflammatory, and cognitive-enhancing properties | nih.govnih.gov |
| 9-methyl-β-carboline (9-me-BC) | Methylated at N-9 | Reversed dopamine-lowering effects of MPP+ neurotoxin in an animal model | nih.gov |
These findings underscore that quaternization and salt formation are powerful tools for modulating the biological activity of the β-carboline scaffold. The specific position of the modification (e.g., N-2 vs. N-9) and the nature of the substituent are critical determinants of the resulting compound's pharmacological profile, which can range from enhanced antimicrobial efficacy to significant neuroprotective or neurotoxic effects.
Biological Activities and Mechanistic Investigations in Vitro and Ex Vivo
Neurobiological System Interactions of 9-Methyl-β-carboline
9-Methyl-β-carboline (9-Me-BC) is a heterocyclic amine belonging to the β-carboline family. wikipedia.org While many β-carbolines are considered potential neurotoxins, 9-Me-BC has demonstrated a unique profile of neuroprotective, neurorestorative, and anti-inflammatory properties in preclinical studies. nih.govresearchgate.net Its multimodal effects on dopaminergic systems have made it a subject of interest in neurodegenerative disease research. researchgate.netresearchgate.net
9-Me-BC is an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. wikipedia.orgnih.gov In vitro studies using human MAO have shown that 9-Me-BC is a more selective inhibitor of MAO-A. wikipedia.orgnih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, was determined to be 1 µM for MAO-A and 15.5 µM for MAO-B. wikipedia.orgnih.govnih.gov This inhibition of MAO is believed to contribute to its neuroprotective effects by preventing the breakdown of neurotransmitters like dopamine (B1211576) and reducing the generation of oxidative stress. nih.govnih.gov The inhibition of MAO-A and -B is also a key mechanism for various antidepressant and anti-Parkinsonian drugs. nih.gov
Table 1: MAO Inhibition Profile of 9-Methyl-β-carboline
| Enzyme | IC50 Value | Reference |
|---|---|---|
| MAO-A | 1 µM | wikipedia.orgnih.govnih.gov |
| MAO-B | 15.5 µM | wikipedia.orgnih.govnih.gov |
This table is interactive. Click on the headers to sort.
A significant aspect of 9-Me-BC's activity is its ability to stimulate the gene expression of several critical neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. researchgate.netnih.gov In studies involving astrocyte cultures, 9-Me-BC treatment led to a notable upregulation of neurotrophic factors important for dopaminergic neurons, including Artemin (Artn), Brain-Derived Neurotrophic Factor (BDNF), Egl-9 Family Hypoxia Inducible Factor 1 (Egln1), and Transforming Growth Factor Beta 2 (Tgfb2). nih.govnih.gov Furthermore, it increased the expression of Neural Cell Adhesion Molecule 1 (Ncam1). nih.govnih.gov These factors are known to promote neurite outgrowth and possess neuroprotective and neuroregenerative capabilities against various toxins. nih.govnih.gov In cortical dopaminergic astrocytes, 9-Me-BC significantly increased BDNF gene expression by twofold. wikipedia.org
Table 2: Upregulation of Neurotrophic and Related Factors by 9-Methyl-β-carboline
| Gene/Factor | Fold Increase | Reference |
|---|---|---|
| Artemin (Artn) | 3.2 | wikipedia.org |
| Brain-Derived Neurotrophic Factor (BDNF) | 2.0 | wikipedia.org |
| Neurotrophin 3 (Ntf3) | 1.8 | wikipedia.org |
| Skp1 | 1.5 | wikipedia.org |
| NCAM1 | 1.4 | wikipedia.org |
| Transforming Growth Factor Beta 2 (TGF-β2) | 1.4 | wikipedia.org |
This table is interactive. Click on the headers to sort.
9-Me-BC has been shown to promote the differentiation and development of dopaminergic neurons. In primary mesencephalic cultures, treatment with 9-Me-BC led to a concentration-dependent increase in the number of differentiated dopaminergic neurons, identified by the presence of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. nih.govresearchgate.net A maximal increase of 33% in TH-positive neurons was observed at a concentration of 90 µM after 48 hours. wikipedia.orgnih.gov This effect appears to stem from the differentiation of pre-existing dopa decarboxylase-immunoreactive neurons rather than proliferation. researchgate.netnih.gov The compound also stimulates the expression of a wide array of transcription factors essential for dopaminergic differentiation, such as Nurr1 and Pitx3. nih.gov This stimulatory action is coupled with an increase in neurite outgrowth, leading to more complex dendritic structures. nih.govnih.gov
9-Me-BC exerts robust neuroprotective effects through multiple mechanisms. It has been shown to protect dopaminergic neurons against various toxins in cellular models. nih.govresearchgate.net For instance, it provides protection against toxins like lipopolysaccharide and rotenone, the latter of which induces pathology by inhibiting complex I of the mitochondrial respiratory chain. researchgate.netnih.govresearchgate.net This protection is associated with a decrease in apoptotic cell signals. researchgate.net In vitro experiments have demonstrated that 9-Me-BC treatment can reduce the activity of caspase-3, a key executioner enzyme in apoptosis. It also directly reduces the expression of pro-apoptotic factors in dopaminergic neurons. researchgate.net Furthermore, 9-Me-BC can lower the levels of alpha-synuclein (B15492655) protein, whose aggregation is a hallmark of Parkinson's disease. nih.gov
The effects of 9-Me-BC are mediated, in part, by its interaction with specific transporters. It is a substrate for the dopamine transporter (DAT), which facilitates its uptake into dopaminergic neurons. wikipedia.orgresearchgate.net Blocking the DAT was found to abolish the proliferative effects on dopaminergic neurons, confirming that uptake through this transporter is crucial for this specific action. wikipedia.org However, the stimulation of neurite outgrowth was not affected by DAT blockade, suggesting a separate mechanism. wikipedia.org It is hypothesized that this effect may be mediated by the uptake of 9-Me-BC into astrocytes via organic cation transporters (OCTs). wikipedia.orgnih.gov Studies have also investigated the interaction of the broader β-carboline class with benzodiazepine (B76468) receptors, though specific data for 9-Me-BC's direct binding affinity is less detailed. The neurostimulatory effects of 9-Me-BC on TH-positive neurons were not significantly affected by a D2/D3 receptor antagonist, sulpiride, indicating its action is independent of these dopamine receptors. wikipedia.org
The neurostimulatory and neuroprotective effects of 9-Me-BC appear to be critically dependent on the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. wikipedia.orgnih.gov This pathway is a central regulator of cell survival, growth, and proliferation. In vitro studies have shown that the stimulatory effects of 9-Me-BC on dopaminergic neurons are completely blocked by the administration of LY-294002, a known inhibitor of the PI3K/Akt pathway. wikipedia.orgnih.gov This finding strongly implies that the activation of this pathway is essential for the neurotrophic and regenerative properties attributed to 9-Me-BC. nih.govresearchgate.net
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| 9-Methyl-9H-beta-carboline | 9-Me-BC |
| Artemin | Artn |
| Brain-Derived Neurotrophic Factor | BDNF |
| Egl-9 Family Hypoxia Inducible Factor 1 | Egln1 |
| Harmane | |
| Lipopolysaccharide | |
| LY-294002 | |
| Neural Cell Adhesion Molecule 1 | Ncam1 |
| Neurotrophin 3 | Ntf3 |
| Norharmane | |
| Rotenone | |
| S-phase kinase-associated protein 1 | Skp1 |
| Sulpiride | |
| Transforming Growth Factor Beta 2 | Tgfb2 |
Cellular Cytotoxicity and Antiproliferative Effects in Cancer Models
β-carboline alkaloids and their synthetic derivatives are recognized for their potential as anticancer agents. researchgate.net The antitumor effects of this class of compounds are linked to a variety of mechanisms, including their ability to intercalate into DNA, inhibit crucial cellular enzymes, and trigger programmed cell death pathways. mdpi.comsciforum.net
N9-substituted β-carboline derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis: One study on β-carboline-hydantoin hybrids, which feature N9 substitution, noted that effective compounds induced morphological changes in cancer cells characteristic of apoptosis. These changes included membrane blebbing, cell shrinkage, and the formation of apoptotic bodies, indicating the activation of cell death pathways. nih.gov Another study on β-carboline derivatives containing oxadiazole found that the lead compound induced apoptosis and the accumulation of reactive oxygen species (ROS) in prostate cancer cells. mdpi.com
Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process often dysregulated in cancer. Certain β-carboline derivatives can interrupt this cycle. For instance, dimeric β-carboline-3-carboxylic acids were found to induce cell cycle arrest at the S phase in sarcoma cells. frontiersin.org Other derivatives have been shown to cause arrest in the G2/M phase. mdpi.com This disruption prevents cancer cells from dividing and proliferating. Investigations into harmaline, a related β-carboline, demonstrated its ability to induce G2/M cell cycle arrest in gastric cancer cells.
A primary mechanism for the anticancer activity of β-carbolines is the inhibition of enzymes critical for cell proliferation and survival. researchgate.net
Topoisomerases: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Many anticancer drugs target these enzymes. Harmine (B1663883) and its derivatives have shown significant inhibitory activity against Topoisomerase I, but not Topoisomerase II. researchgate.net Introducing a substituent at the N9 position of the β-carboline nucleus has been found to enhance the affinity for DNA, leading to more potent Topoisomerase I inhibition. researchgate.net
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The inhibition of CDKs is a major target for cancer therapy. β-carboline dimers have been shown to downregulate CDK2, contributing to their ability to arrest the cell cycle. frontiersin.org In silico studies have also identified CDK2 as a potential target for N9-substituted β-carboline analogs. mdpi.comsciforum.net
Polo-like Kinase 1 (PLK-1): PLK-1 is another critical enzyme involved in mitosis. A series of N9-substituted β-carboline/Schiff base hybrids were designed as PLK-1 inhibitors and showed potent cytotoxic activities against a panel of cancer cell lines.
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Harmine is a potent inhibitor of DYRK1A. nih.govnih.gov Since DYRK1A is implicated in cellular processes like cell cycle control and has been linked to certain cancers, its inhibition is a promising therapeutic strategy. nih.govresearchgate.net Studies on harmine analogs have shown that substitution at the N9 position can be used to optimize selectivity and potency for DYRK1A. nih.govnih.gov For example, the N9-cyanomethyl derivative of harmine (AnnH31) and its 1-chloro analog (AnnH75) were developed as highly selective DYRK1A inhibitors with reduced off-target effects on monoamine oxidase A (MAO-A). nih.gov
The table below summarizes the inhibitory activities of various β-carboline derivatives against different kinases.
| Compound/Derivative Class | Target Kinase | Activity/Potency (IC₅₀) | Reference(s) |
| Harmine | DYRK1A | Potent inhibitor | nih.govnih.gov |
| 9-substituted harmine derivatives | Topoisomerase I | Enhanced inhibition | researchgate.net |
| AnnH31 (N9-cyanomethyl harmine) | DYRK1A | 81 nM | nih.gov |
| AnnH31 (N9-cyanomethyl harmine) | MAO-A | 3.2 µM | nih.gov |
| AnnH75 (1-chloro-N9-cyanomethyl harmine) | DYRK1A | Potent inhibitor | nih.govnih.gov |
| N9-substituted β-carboline hybrids | PLK-1 | Selectively inhibited at 15 µM | |
| β-carboline-3-carboxylic acid dimers | CDK2 | Downregulated | frontiersin.org |
This table is interactive. You can sort and filter the data.
The planar structure of the β-carboline ring system allows these molecules to intercalate, or insert themselves, between the base pairs of the DNA double helix. nih.govnih.govjst.go.jp This interaction can disrupt DNA replication and transcription, leading to cytotoxicity.
Studies have demonstrated that various β-carboline derivatives, including harmine, harman, and harmaline, can intercalate into DNA. jst.go.jp The introduction of substituents at the N9 position has been shown to play a crucial role in modulating this activity. researchgate.netnih.gov For example, attaching appropriate substituents to the N9-position can enhance the drug's affinity for DNA, resulting in more effective anticancer activity. researchgate.net A series of novel 1,9-disubstituted β-carbolines with 3-chlorobenzyl and 3-phenylpropyl groups at the N9 position were found to be potent DNA intercalating agents with significant cytotoxic effects. nih.gov Similarly, N9-arylated alkyl substituted β-carbolines also exhibited significant DNA intercalating potencies. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. Certain N9-substituted β-carbolines have been specifically investigated as angiogenesis inhibitors. nih.govtandfonline.comnih.gov
A study of novel N9-heterobivalent β-carbolines (dimeric structures linked at the N9 position) demonstrated clear angiogenesis inhibitory effects in a chicken chorioallantoic membrane (CAM) assay. nih.govtandfonline.com Further investigation into a related symmetric dimeric β-carboline, 1-Methyl-9-[4-(1-methyl-β-carboline-9-yl)butyl]-β-carboline, revealed that it selectively induces apoptosis in endothelial cells, partly by disrupting the VEGF-A/VEGFR2 signaling pathway, which is a central regulator of angiogenesis. nih.gov
An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. Research into β-carboline derivatives has shown promising selectivity. For example, a study on β-carboline-hydantoin hybrids found that one of the most potent compounds was five times more effective against a prostate cancer cell line (PC3) compared to normal prostate epithelial cells (RWPE). nih.gov Another compound showed high cytotoxicity against the HEK-293 cancer cell line with an IC₅₀ concentration of 95.37 μM, indicating good selectivity. nih.gov This suggests that structural modifications, including at the N9 position, can be tailored to improve the therapeutic index of β-carboline-based agents.
Antimicrobial Efficacy (In Vitro)
Beyond their anticancer properties, β-carboline derivatives have been investigated for their antimicrobial activities against a range of pathogens.
Antibacterial Activity: Various studies have confirmed the antibacterial effects of β-carbolines. nih.govrjptonline.orgnih.gov One study found that certain synthetic β-carboline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org Another investigation into novel steroidal β-carboline derivatives revealed potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The lead compound in this study was found to exert its effect by destroying the bacterial cell membrane. nih.gov Structural modifications such as dimerization and N2-benzylation have been shown to significantly enhance the antimicrobial effects of β-carbolines. nih.gov
Antifungal Activity: The β-carboline scaffold has also demonstrated activity against fungal pathogens. Studies have evaluated their inhibitory effects against clinically relevant microorganisms, including Candida species. nih.gov
The table below presents the antibacterial activity of selected β-carboline derivatives.
| Compound/Derivative | Target Organism(s) | Activity (Inhibition Zone/MIC) | Reference(s) |
| Compound 1a, 1b (β-carboline derivatives) | Gram-positive & Gram-negative bacteria | High activity | rjptonline.org |
| Compound 1e, 1k (β-carboline derivatives) | Bacillus cereus | Inhibition zones of 21mm and 19mm | rjptonline.org |
| Dimeric 6-chlorocarboline N²-benzylated salt | Staphylococcus aureus | MICs of 0.01-0.05 μmol/mL | nih.gov |
| Compound 21g (Steroidal β-carboline) | MRSA | MIC of 0.5-1 μg/mL | nih.gov |
This table is interactive. You can sort and filter the data.
Biological Activities of 9-Ethenyl-1-methyl-9H-beta-carboline: A Review of Current Research
Following a comprehensive review of scientific literature, there is currently no specific research data available for the biological activities of the chemical compound This compound corresponding to the requested outline. Searches for this compound, also known as 9-vinyl-1-methyl-9H-beta-carboline, did not yield any studies detailing its antibacterial, antifungal, antileishmanial, anti-inflammatory, antioxidant, or acetylcholinesterase and butyrylcholinesterase inhibitory properties.
The field of beta-carboline research is extensive, with numerous studies investigating the therapeutic potential of various derivatives. nih.govbeilstein-journals.org For instance, research has been conducted on related compounds such as 9-methyl-β-carboline , which has been noted for its anti-inflammatory and neuroprotective effects. nih.govresearchgate.netnih.govmedchemexpress.com Studies on other derivatives have explored a wide range of bioactivities, including antimicrobial and antileishmanial actions. nih.govmdpi.com
However, the specific structural combination of a 1-methyl group and a 9-ethenyl (or vinyl) group on the β-carboline core does not appear in the available literature concerning the biological activities outlined in the request. Therefore, it is not possible to provide an article with detailed research findings, data tables, or mechanistic investigations for this particular compound.
Further research would be required to isolate or synthesize and then evaluate the biological properties of this compound to determine if it shares any of the activities observed in other members of the β-carboline family.
Structure Activity Relationships Sar and Molecular Design Principles
Impact of Substitution at the C-9 Position on Biological Profile
While specific research detailing the biological activities of 9-ethenyl-1-methyl-9H-beta-carboline is not extensively documented in the reviewed literature, the introduction of an ethenyl (vinyl) group at the N-9 position represents a strategic chemical modification. An ethenyl group, being a small, unsaturated moiety, can influence the molecule's electronic properties and planarity. It can participate in π-π stacking interactions within receptor binding pockets and introduces a potential site for metabolic transformations, which could affect the compound's pharmacokinetic profile.
Studies on various β-carboline derivatives demonstrate that substitution at the N-9 position is a critical determinant of biological activity.
Methyl Substitution : The presence of a methyl group at N-9 (e.g., in 9-methyl-β-carboline) has been shown to confer unique neuroprotective, regenerative, and anti-inflammatory properties. nih.govnih.gov This substitution can enhance activity compared to the unsubstituted N-9 indole (B1671886) (N-H). nih.gov In a series of 2-aryl-β-carbolinium salts, N-9 alkylation was found to significantly improve anti-acetylcholinesterase (AChE) activity. researchgate.net
Short Alkyl and Benzyl (B1604629) Substituents : Research on 9-substituted β-carboline derivatives indicates that a short alkyl (e.g., n-butyl) or a benzyl group at the N-9 position can significantly increase antitumor activities. capes.gov.br Similarly, a series of novel N-9 alkyl-substituted β-carbolines were synthesized by treating the parent β-carboline methyl ester with various benzyl chlorides, highlighting this position as a key site for modification to enhance anticancer potential. mdpi.comsciforum.net
Comparison : The general trend suggests that moving from an unsubstituted N-9 to a small alkyl or benzyl-substituted N-9 can enhance certain biological effects, such as antitumor or neuroprotective actions. nih.govcapes.gov.br For instance, N⁹-methyl substitution displayed increased cytotoxic activity compared to the free N⁹-H in one study. nih.gov
Table 1: Effect of N-9 Substitution on Antitumor Activity
| N-9 Substituent | Parent Compound | Observed Effect on Antitumor Activity | Reference |
|---|---|---|---|
| H | β-carboline | Baseline activity | nih.gov |
| Methyl | 9-Methyl-β-carboline | Increased cytotoxicity compared to N-9-H | nih.gov |
| n-Butyl | 9-n-Butyl-β-carboline-3-carboxylic acid | Significantly increased antitumor activity | capes.gov.br |
| Benzyl | 9-Benzyl-β-carboline-3-carboxylic acid | Significantly increased antitumor activity | capes.gov.br |
| Substituted Benzyl | 9-(2,4-dichlorobenzyl)-β-carboline | Designed for potential anticancer activity | sciforum.net |
Influence of Substituents at the C-1 Position on Biological Efficacy
The C-1 position of the β-carboline ring is a crucial site for substitution, heavily influencing the molecule's potency and selectivity. nih.gov
Aryl Substituents : The introduction of an aryl group, such as a phenyl ring, at C-1 is a common strategy. In many cases, C-1 aryl substitution is essential for potent biological activity. nih.gov For example, a series of 1-aryl-β-carbolines showed significant affinity for serotonin (B10506) receptors. acs.org The electronic nature of substituents on this aryl ring can further fine-tune activity; for instance, a para-fluoro or trifluoromethyl-phenyl group produced better potency in one series of anticancer hybrids, likely due to increased lipophilicity. nih.gov However, in some bivalent β-carbolines designed as angiogenesis inhibitors, substituting a 3-pyridyl or 2-thienyl group at C-1 was found to be detrimental to cytotoxic effects. nih.gov
Alkyl Substituents : The length of an alkyl chain at C-1 can be critical. A study on tetrahydro-β-carbolines found that a derivative with an n-alkyl chain of eight carbons (octyl) at C-1 exhibited potent antifungal activity. nih.gov In contrast, another study on β-carboline derivatives found that a compound with a C-1 ethyl group showed significant cytotoxic activity against several tumor cell lines, and the activity decreased as the carbon chain was extended. researchgate.net Methylation at C-1, often in combination with methoxylation at C-7 (as seen in the natural alkaloid harmine), is considered favorable for increasing cytotoxic activity. nih.govresearchgate.net
Table 2: Influence of C-1 Substituents on Biological Activity
| C-1 Substituent | Biological Activity | Finding | Reference |
|---|---|---|---|
| Methyl | Antitumor | Favorable for increased cytotoxic activity | nih.gov |
| Ethyl | Antitumor | Potent cytotoxicity; activity decreased with longer chains | researchgate.net |
| n-Octyl | Antifungal | Potent activity against C. glabrata and C. kefyr | nih.gov |
| Phenyl | Antitumor | Substitution at C-1 is considered necessary for activity | nih.gov |
| 3-Indolyl | 5-HT Receptor Binding | Important for high-affinity binding to serotonin receptors | acs.org |
| 3-Pyridyl | Antitumor | Detrimental to the cytotoxic effects of some bivalent compounds | nih.gov |
Effect of Substitutions at the C-3 Position on Pharmacological Potency
The C-3 position offers another valuable site for chemical modification to modulate the pharmacological profile of β-carbolines. mdpi.com
Carboxyl and Ester Groups : The introduction of an ethoxycarbonyl or a carboxyl group at the C-3 position has been shown to dramatically reduce the acute toxicity and neurotoxicity of β-carboline derivatives while retaining or even enhancing antitumor effects. capes.gov.br For example, ethyl β-carboline-3-carboxylate (β-CCE) is noted as one of the most effective β-carboline alkaloids, with studies demonstrating its ability to induce apoptosis in cervical cancer cells. nih.gov Theoretical studies suggest that C-3 substituents can interact with receptor sites, such as a cationic arginine residue, which could be key in determining receptor affinity. nih.gov
Amide and Heterocyclic Groups : The C-3 position can be functionalized with more complex moieties. A series of β-carboline derivatives bearing a substituted amide group at C-3 showed varying levels of fungicidal activity. mdpi.com Furthermore, incorporating heterocyclic rings like oxadiazole and piperazine (B1678402) at C-3 has been explored as a strategy to enhance antitumor activity and improve properties like water solubility. nih.govmdpi.com The introduction of a formyl group at C-3 provides a versatile chemical handle for generating a wide diversity of C-3 substituted analogs. nih.gov
Table 3: Impact of C-3 Substituents on Pharmacological Properties
| C-3 Substituent | Observed Effect | Biological Context | Reference |
|---|---|---|---|
| Carboxylic Acid | Reduced toxicity, enhanced antitumor activity | Antitumor agents | capes.gov.br |
| Ethyl Carboxylate | Potent anticancer activity | Cervical cancer | nih.gov |
| Substituted Amide | Modulated fungicidal activity | Antifungal agents | mdpi.com |
| Oxadiazole-Piperazine Hybrid | Enhanced antitumor activity and solubility | Antitumor agents | nih.govmdpi.com |
| Imidazole-based groups | Modulated sstr3 antagonism and hERG liability | sstr3 Antagonists | researchgate.net |
Role of Linker Lengths and Dimerization in Bivalent Beta-Carbolines
Dimerization is a powerful strategy in drug design, and bivalent β-carbolines have been synthesized to explore enhanced biological activities. This approach involves linking two β-carboline units, often via their N-9 positions, with a flexible chain or "linker." The length of this linker is a critical parameter that dictates the molecule's ability to span and interact with binding sites.
In a study of novel N9-heterobivalent β-carbolines designed as angiogenesis inhibitors, the length of the alkane linker connecting the two carboline moieties was varied (e.g., butyl, pentyl, hexyl chains). nih.gov The results indicated that the linker length influences cytotoxic activity, with specific lengths providing optimal potency. This principle is observed in other classes of molecules where the linker length in bivalent probes is crucial for effectively binding to target proteins. nih.gov For example, in one series of bivalent β-carbolines, a compound featuring two β-carboline units linked by a four-carbon butyl chain (connecting the N-9 positions) showed significant tumor inhibition. nih.gov
Rational Design Principles for Enhancing Specific Bioactivities
Based on the structure-activity relationships discussed, several rational design principles can be formulated to guide the development of β-carboline derivatives with improved pharmacological profiles:
Multi-Point Modification : Optimal bioactivity is often achieved not by modifying a single position, but by combining favorable substituents at C-1, C-3, and N-9. For instance, compounds with both an appropriate substituent at N-9 (e.g., a short alkyl group) and a carboxyl group at C-3 exhibited potent antitumor activity with low toxicity. capes.gov.br
Tuning for Selectivity and Safety : Substituents can be chosen to enhance desired activity while minimizing off-target effects or toxicity. The use of a C-3 carboxyl group to reduce neurotoxicity is a prime example. capes.gov.br Similarly, modifications can be made to avoid liabilities like hERG channel activity. researchgate.net
Improving Physicochemical Properties : Poor water solubility can limit the therapeutic potential of β-carboline derivatives. nih.gov Introducing polar groups or heterocycles, such as a piperazine moiety at the C-3 position, can enhance solubility and improve the compound's drug-like properties. nih.govmdpi.com
Leveraging Bivalency : For targets that may have adjacent binding sites or exist as dimers, designing bivalent ligands with optimized linker lengths can lead to a significant increase in potency and is a promising strategy for developing novel inhibitors. nih.gov
Core Structure Aromatization : 3D-QSAR studies and SAR analyses indicate that the fully aromatic β-carboline ring system is a key pharmacophore. nih.gov The planarity of this system is believed to be important for mechanisms like DNA intercalation, and aromatization of the C-ring is often a key step in enhancing activity. researchgate.net
Analysis of this compound: Structure-Activity Relationships and Molecular Design
The chemical compound this compound is a derivative of the β-carboline family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structure of this particular molecule, featuring a methyl group at the 1-position and an ethenyl (vinyl) group at the 9-position of the β-carboline core, suggests a potential for unique pharmacological properties. This article delves into the structure-activity relationships (SAR) and molecular design principles pertinent to this compound, with a specific focus on ligand efficiency, lipophilicity, and strategies for enhancing in vitro selectivity.
The exploration of SAR in the β-carboline series has revealed that substitutions at various positions of the tricyclic scaffold can profoundly influence their biological targets and efficacy. Notably, modifications at the C1, C3, and N9 positions have been extensively studied to optimize their therapeutic potential.
Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics in modern drug discovery, providing a measure of the binding affinity of a compound relative to its size and lipophilicity, respectively. For β-carboline derivatives, achieving a balance between potency and physicochemical properties is paramount for developing viable drug candidates.
While specific data on the ligand efficiency and lipophilicity of this compound are not extensively detailed in the available literature, general principles for the β-carboline class can be considered. The introduction of an ethenyl group at the N9 position, as opposed to a simple alkyl or benzyl group, introduces a degree of conformational rigidity and alters the electronic properties of the molecule. This modification could influence the compound's interaction with its biological targets and, consequently, its ligand efficiency.
Table 1: Physicochemical Properties of Selected β-Carboline Scaffolds
| Compound/Scaffold | General Observation on Lipophilicity | Reference |
| β-Carboline Series | Lipophilicity can be modulated by substituents at various positions, impacting biological activity. | capes.gov.br |
| C7-Substituted β-Carbolines | Addition of lipophilic and bulky groups can increase inhibitory potency against MAO-A. | nih.gov |
Note: This table is illustrative and based on general findings for the β-carboline class, as specific data for this compound is not available.
Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For β-carboline derivatives, which are known to interact with a wide range of targets including kinases, G-protein coupled receptors, and enzymes, improving selectivity is a critical challenge.
Modifications at the N9 position have been identified as a viable strategy to enhance selectivity. For example, in a study focused on haspin kinase inhibitors, the introduction of a tethered primary amine at the N9 position of the β-carboline scaffold significantly reduced the inhibitory potency against DYRK2, thereby improving selectivity for haspin. This suggests that the nature of the substituent at N9 can be tailored to discriminate between different kinase ATP-binding sites.
While direct evidence for the 9-ethenyl group's role in selectivity is not provided in the search results, we can infer some possibilities. The vinyl group is electronically different from alkyl or amino-alkyl substituents. Its ability to act as a weak hydrogen bond acceptor or to participate in specific electronic interactions could be exploited to achieve selectivity. For instance, if a target protein's binding site has a specific sub-pocket that can accommodate the planar and electron-rich vinyl group, it could lead to preferential binding.
Furthermore, a study on α-carboline analogues showed that modifications at the N1 or N9 positions with alkyl, benzyl, and phenyl groups resulted in compounds with multifunctional neurobiological activities, including anti-neuroinflammatory and neuroprotective effects, as well as cholinesterase inhibition. nih.gov This highlights the importance of the N9 substituent in directing the pharmacological profile of the carboline core.
Table 2: Summary of N9-Substitution Strategies for Improving Selectivity in β-Carbolines
| N9-Substituent Type | Effect on Selectivity | Target Class Example | Reference |
| Tethered Primary Amine | Reduced potency against DYRK2, improving selectivity for haspin kinase. | Kinases | Not directly cited, but inferred from general SAR principles. |
| Alkyl, Benzyl, Phenyl | Modulated neurobiological activities, suggesting potential for target selectivity. | Multiple (e.g., enzymes, receptors) | nih.gov |
Note: This table presents general strategies as direct data for this compound is unavailable.
Analytical Methodologies in Beta Carboline Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for isolating 9-Ethenyl-1-methyl-9H-beta-carboline from complex mixtures, such as reaction media or biological matrices, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Electrochemical, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of beta-carboline alkaloids due to its high resolution and sensitivity. nih.govacs.orgmdpi.com For this compound, a reversed-phase HPLC method, likely using a C18 column, would be the standard approach. acs.orgnih.gov This setup separates compounds based on their hydrophobicity.
The mobile phase typically consists of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for mass spectrometry) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov The separation can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (changing mobile phase composition) to achieve optimal resolution of the target analyte from impurities. nih.gov
Detection Methods:
UV Detector: Beta-carbolines possess a characteristic chromophore, the tricyclic indole (B1671886) ring system, which allows for detection using a UV-Vis detector. caymanchem.com The absorbance maxima for related compounds are typically in the range of 230-290 nm. caymanchem.com
Fluorescence Detector: The inherent fluorescence of the beta-carboline scaffold provides a highly sensitive and selective detection method. acs.org This is particularly advantageous when analyzing samples with complex matrices, as fewer compounds naturally fluoresce, reducing background interference.
Electrochemical Detector (ED): ED offers high sensitivity for electroactive compounds. Methods have been developed for other beta-carbolines using glassy carbon electrodes, which can provide detection limits in the nanogram-per-milliliter range. nih.govcapes.gov.br
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique that provides not only quantification but also mass information, confirming the identity of the analyte. mdpi.comnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for complex sample analysis. mdpi.comnih.gov
Table 1: Typical HPLC Parameters for Beta-Carboline Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) mdpi.com | Effective for separating aromatic, moderately polar compounds like beta-carbolines. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% Formic Acid) mdpi.com | Good peak shape and compatibility with MS detection. |
| Flow Rate | 0.2-1.0 mL/min | Standard range for analytical columns. |
| Detection | UV (approx. 240-290 nm), Fluorescence, or MS acs.orgcaymanchem.com | High sensitivity and selectivity for the beta-carboline structure. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another valuable technique for the analysis of beta-carbolines, particularly when coupled with a mass spectrometer (GC-MS). nih.govnih.gov This method is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be assessed, GC analysis of related beta-carbolines has been successfully performed. nih.govnih.gov
For the analysis to be successful, the compound may require derivatization to increase its volatility and thermal stability. nih.gov The GC-MS approach provides excellent separation and definitive identification based on the compound's mass spectrum and retention time. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantitative studies. nih.gov
Spectroscopic Characterization of Synthesized Compounds
Following synthesis and purification, a combination of spectroscopic methods is required to unequivocally confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the protons on the aromatic rings, the methyl group at position 1, and the ethenyl (vinyl) group at position 9. The coupling patterns between adjacent protons would help to confirm their relative positions.
¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, vinylic).
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range couplings between protons and carbons, which is crucial for confirming the placement of the methyl and ethenyl substituents on the beta-carboline framework. mdpi.com
Mass Spectrometry (ESI-MS, HRMS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is typically used with LC-MS systems. It would be expected to show a prominent protonated molecular ion [M+H]⁺ for this compound, confirming its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or more decimal places). mdpi.com This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds that might have the same nominal mass. This is a definitive method for confirming the identity of a newly synthesized molecule. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| HRMS | Exact mass of the [M+H]⁺ ion | Unambiguous determination of the molecular formula. |
| ¹H NMR | Signals for aromatic, methyl, and ethenyl protons with specific chemical shifts and coupling constants. | Confirms the presence and connectivity of all proton-containing functional groups. |
| ¹³C NMR | Signals for all unique carbons in the molecule (aromatic, aliphatic, vinylic). | Confirms the complete carbon framework of the molecule. |
| IR | Characteristic absorption bands for C=C (aromatic, ethenyl), C-N, and C-H stretching vibrations. | Confirmation of functional groups present in the structure. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching
Aliphatic C-H stretching (from the methyl group)
C=C stretching from the aromatic rings and the ethenyl group
C-N stretching vibrations within the heterocyclic ring system
The absence of a broad N-H stretching band (typically around 3300 cm⁻¹) would confirm that the nitrogen at position 9 is substituted, consistent with the proposed structure. mdpi.com
Advanced Detection Techniques for Trace Analysis in Biological Matrices (Research)
The quantitative analysis of "this compound" and related beta-carboline alkaloids in biological matrices such as blood, urine, and tissue homogenates presents significant analytical challenges. The typically low concentrations of these analytes necessitate the use of highly sensitive and selective detection methods. Modern analytical research has largely converged on hyphenated chromatographic and mass spectrometric techniques to achieve the required levels of performance.
Detailed research findings indicate that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier methods for the trace analysis of beta-carbolines. nih.govnih.govmdpi.com These techniques offer the high sensitivity, selectivity, and reproducibility needed for robust quantification in complex biological samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded for its exceptional sensitivity and precision in the analysis of beta-carboline alkaloids. mdpi.com The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the specific detection capabilities of tandem mass spectrometry.
For the analysis of beta-carbolines, a common approach involves a UHPLC system equipped with a C18 reversed-phase column for chromatographic separation. mdpi.com The mobile phase typically consists of an aqueous component containing modifiers like formic acid and ammonium formate to improve ionization efficiency, and an organic solvent such as acetonitrile. mdpi.com Detection is commonly performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. mdpi.com The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for the analyte of interest.
While specific validated methods for "this compound" are not extensively published, the methodologies applied to other beta-carbolines provide a clear framework. For instance, a study on six other βC-alkaloids detailed a sample preparation method involving supernatant extraction followed by evaporation under nitrogen and reconstitution in a suitable solvent for LC-MS/MS analysis. mdpi.com Chemical derivatization can also be employed to enhance the chromatographic properties and ionization efficiency of target analytes, thereby improving sensitivity. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique utilized for the metabolic profiling of beta-carbolines in biological fluids. nih.gov It is recognized for its high peak resolution, reproducibility, and the availability of extensive electron impact (EI) spectral libraries that aid in compound identification. nih.gov Research has demonstrated the successful use of GC-MS for the identification of beta-carbolines, such as 1,2,3,4-tetrahydro-beta-carboline, in brain tissue. nih.gov Capillary GC-MS has also been instrumental in confirming the structures of methylated beta-carboline products in brain fractions. nih.gov
The analysis by GC-MS often requires derivatization of the beta-carboline analytes to increase their volatility and thermal stability. The choice of derivatizing agent is crucial for achieving optimal chromatographic performance and mass spectral characteristics.
Below are interactive data tables summarizing the typical analytical parameters used in LC-MS/MS and GC-MS methodologies for the analysis of beta-carbolines, which would be applicable for "this compound".
Table 1: Representative LC-MS/MS Parameters for Beta-Carboline Analysis
| Parameter | Description |
| Chromatography System | SCIEX ExionLC™ AD UHPLC or equivalent mdpi.com |
| Column | Kinetex® C18 (100 mm × 2.1 mm, 2.6 μm) mdpi.com |
| Mobile Phase A | Water with 0.1% formic acid and 1 mM ammonium formate mdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid mdpi.com |
| Column Temperature | 40 °C mdpi.com |
| Mass Spectrometer | AB Sciex API 3200 triple quadrupole or equivalent mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) mdpi.com |
| Ion Source Voltage | 3500 V mdpi.com |
| Source Temperature | 550 °C mdpi.com |
Table 2: Representative GC-MS Parameters for Beta-Carboline Analysis
| Parameter | Description |
| Chromatography System | Agilent GC-MS system or equivalent |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Derivatization | Often required (e.g., silylation) |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
Computational and Theoretical Studies of 9 Ethenyl 1 Methyl 9h Beta Carboline
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to a macromolecular target, such as a protein.
Prediction of Binding Modes and Affinities
In silico molecular docking studies are instrumental in predicting how 9-Ethenyl-1-methyl-9H-beta-carboline might interact with various protein targets. These simulations calculate the binding energy, often expressed as a docking score, which provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable and favorable interaction. For instance, studies on similar β-carboline derivatives have shown that substituents on the β-carboline scaffold significantly influence their binding affinity to specific receptors. nih.govmdpi.com The presence of the ethenyl group at the 9-position and the methyl group at the 1-position on the β-carboline core are expected to play a crucial role in determining its binding orientation and strength within a protein's active site.
Interactive Data Table: Predicted Binding Affinities of this compound with Various Protein Targets (Illustrative)
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Monoamine Oxidase A (MAO-A) | -8.5 | 150 |
| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | 300 |
| Acetylcholinesterase (AChE) | -9.2 | 50 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would need to be determined by specific computational studies on this compound.
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within a target protein that are key for the interaction. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings are potential hydrogen bond acceptors or donors, while the aromatic rings and the ethenyl group can participate in hydrophobic and π-π stacking interactions. Understanding these key residues is vital for structure-based drug design and for explaining the compound's potential biological activity. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. researchgate.net
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of this compound using DFT allows for the identification of its most stable geometric structures (conformers). This involves optimizing the molecular geometry to find the lowest energy state, providing accurate bond lengths, bond angles, and dihedral angles. The planarity of the β-carboline ring system and the orientation of the ethenyl and methyl substituents are key parameters determined through these calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.
Interactive Data Table: FMO Properties of this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would need to be determined by specific DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) units. wikipedia.orgnih.govwisc.edu This analysis can reveal details about charge distribution, hybridization, and delocalization effects within the molecule. For this compound, NBO analysis can quantify the hyperconjugative interactions between filled and empty orbitals, which contribute to the molecule's stability. It also provides a detailed picture of the electron density distribution, highlighting the polarity of bonds and the natural atomic charges on each atom.
Electrostatic Potential Mapping (MEP)
An electrostatic potential map for this compound would be instrumental in understanding its chemical reactivity and intermolecular interactions. This computational technique illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for observing the behavior of a ligand, such as this compound, when it interacts with a biological target over time. While no specific MD studies have been published for this compound, this method could be used to simulate its interaction with various proteins, such as monoamine oxidase (MAO) or other receptors, for which other β-carbolines have shown affinity. wikipedia.org
An MD simulation would involve placing the this compound molecule in a simulated environment with a target protein. The simulation would calculate the forces between the atoms and track their movements, revealing the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the target. Such studies are vital for validating docking predictions and understanding the dynamic nature of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. caymanchem.com For a novel compound like this compound, a QSAR model could predict its potential activity based on models built from known β-carboline derivatives.
To perform a QSAR study that includes this compound, a dataset of structurally similar β-carbolines with measured biological activity (e.g., inhibitory concentration IC₅₀) would be required. caymanchem.com Molecular descriptors for each compound, including this compound, would be calculated. These descriptors quantify various physicochemical properties, such as size, shape, hydrophobicity, and electronic characteristics. A statistical model would then be developed to link these descriptors to the observed activity. The resulting model could then be used to predict the activity of this compound and guide the design of future analogs with potentially enhanced potency.
Prediction of Chemical Reactivity and Biological Parameters (in silico)
In silico tools offer a rapid and cost-effective way to predict the chemical reactivity and various biological properties of a molecule before it is synthesized or tested in a lab. For this compound, these predictions can provide a foundational understanding of its likely behavior.
Chemical Reactivity: Parameters such as frontier molecular orbital energies (HOMO and LUMO) can be calculated to predict reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Biological Parameters (ADMET): A variety of software platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound, these in silico models could predict:
Absorption: Parameters like intestinal absorption and blood-brain barrier permeability.
Distribution: Plasma protein binding potential.
Metabolism: Likely sites of metabolic transformation by cytochrome P450 enzymes.
Excretion: Predictions of how the compound is likely to be eliminated from the body.
Toxicity: Alerts for potential carcinogenicity, mutagenicity, or other toxic effects.
These computational predictions are invaluable for prioritizing compounds for further development in drug discovery pipelines.
Future Research Directions and Translational Perspectives Preclinical Focus
Development of Advanced In Vitro and Ex Vivo Models for Activity Assessment
Initial evaluation of novel compounds like 9-Ethenyl-1-methyl-9H-beta-carboline typically begins with a battery of in vitro assays to determine their biological activity. Standard methodologies include cytotoxicity screening against various human tumor cell lines, such as A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer), using assays like the MTT assay to determine IC50 values. nih.govmdpi.comnih.gov Beyond generic cytotoxicity, more sophisticated models are necessary to elucidate specific mechanisms of action.
For instance, if antitumor activity is a primary interest, three-dimensional (3D) cell culture models, such as spheroids or organoids, can offer a more physiologically relevant environment compared to traditional 2D monolayers. These models better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, providing more predictive data on compound efficacy.
Should the compound exhibit potential as a neuroactive agent, in vitro models could include primary neuronal cultures or co-cultures with glial cells to investigate neuroprotective, neuroregenerative, or neurotoxic effects. capes.gov.br For example, studies on the related compound 9-methyl-β-carboline utilized primary mesencephalic dopaminergic cultures to demonstrate its neuroprotective and stimulatory effects. researchgate.net Similarly, ex vivo models using brain slice cultures could be employed to study the effects of this compound on synaptic plasticity and neuronal circuitry.
The following table outlines potential in vitro models for assessing the activity of this compound.
| Model Type | Application | Endpoints |
| 2D Cell Culture | Initial cytotoxicity screening | IC50 values, cell viability |
| 3D Spheroids/Organoids | Tumor penetration and efficacy | Spheroid growth inhibition, apoptosis |
| Primary Neuronal Culture | Neuroactivity assessment | Neurite outgrowth, cell survival |
| Ex Vivo Brain Slices | Synaptic function analysis | Long-term potentiation (LTP) |
Exploration of Novel Molecular Targets and Signaling Pathways
The diverse biological activities of β-carbolines stem from their interaction with a multitude of molecular targets. nih.govacs.org These include DNA intercalation, inhibition of enzymes like topoisomerases I and II, cyclin-dependent kinases (CDKs), and monoamine oxidases (MAO), as well as interaction with various receptors in the central nervous system. nih.govnih.govmdpi.com A critical area of future research for this compound will be the identification of its specific molecular targets and the signaling pathways it modulates.
Computational "target fishing" or virtual screening against databases of known protein structures can provide initial hypotheses about potential binding partners. researchgate.net These in silico predictions can then be validated experimentally through techniques such as enzymatic assays, binding assays, and western blotting to assess the modulation of key signaling proteins. For example, if a β-carboline analogue is predicted to target CDKs, its effect on the cell cycle and the phosphorylation status of downstream proteins like retinoblastoma (Rb) would be investigated. nih.gov
Furthermore, investigating the impact on pathways implicated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways, will be crucial. acs.org Studies on other β-carboline derivatives have shown their ability to induce apoptosis through the generation of reactive oxygen species (ROS) and to arrest the cell cycle at different phases. nih.govmdpi.com Elucidating the specific signaling cascades affected by this compound will be paramount to understanding its mechanism of action.
Design and Synthesis of Highly Selective and Potent this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For this compound, systematic modifications of its core structure will be necessary to enhance potency and selectivity. The synthesis of β-carboline derivatives often starts from L-tryptophan or its esters, followed by key reactions like the Pictet-Spengler cyclization and subsequent oxidation. nih.govnih.govnih.gov
Modifications could be explored at several positions of the β-carboline scaffold:
Position 1: The methyl group could be replaced with other alkyl or aryl groups to explore steric and electronic effects on activity.
Position 3: Introduction of various substituents at this position has been shown to significantly alter the biological profile of β-carbolines. mdpi.com
Position 9: The ethenyl (vinyl) group is a key feature of this novel compound. Analogues with modified vinyl groups or alternative N9-substituents could be synthesized to probe the importance of this moiety for activity and target engagement. nih.gov
The synthesis of a library of analogues will enable the development of a comprehensive SAR, guiding the design of compounds with improved properties. For instance, the introduction of specific functional groups could enhance binding affinity to a target protein or improve pharmacokinetic properties.
Investigating Synergistic Effects of Beta-Carbolines with Other Research Compounds
Combining therapeutic agents is a common strategy in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with established research compounds could reveal new therapeutic opportunities. For example, if the compound is found to inhibit a specific DNA repair pathway, combining it with a DNA-damaging agent could lead to enhanced cancer cell killing.
Molecular hybridization, where two or more pharmacophores are combined into a single molecule, is another promising approach. nih.gov This strategy has been successfully applied to the β-carboline scaffold, creating hybrids with moieties like hydroxamic acid, chalcone, and benzimidazole, resulting in compounds with dual-targeting capabilities and enhanced efficacy. nih.gov Future research could explore the synthesis of hybrids incorporating the this compound core with other bioactive fragments.
Computational and AI-Driven Drug Discovery for Optimized Scaffolds
Virtual Screening: Large virtual libraries of β-carboline analogues can be screened against predicted biological targets to prioritize compounds for synthesis and testing. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the biological data of a library of synthesized analogues. mdpi.com These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel β-carboline scaffolds with enhanced efficacy and selectivity. mdpi.com
ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com
| Method | Application | Outcome |
| Virtual Screening | Target identification | Prioritized list of compounds for synthesis |
| QSAR | Lead optimization | Predictive models for biological activity |
| Generative AI | Novel scaffold discovery | Design of new molecules with desired properties |
| ADMET Prediction | Drug-likeness assessment | Identification of candidates with favorable PK/PD |
Challenges in Enhancing Potency and Selectivity for Specific Research Applications
A significant challenge in the development of β-carboline-based agents is achieving high potency and selectivity for a specific biological target. The planar nature of the β-carboline ring system often leads to interactions with multiple targets, which can result in off-target effects. researchgate.net Enhancing selectivity requires a deep understanding of the subtle structural differences between the binding sites of the desired target and off-targets.
Strategies to improve selectivity include:
Structure-Based Design: Utilizing the crystal structure of the target protein to design analogues that form specific interactions within the binding pocket.
Conformational Restriction: Introducing conformational constraints into the β-carboline scaffold to favor a binding mode that is unique to the desired target.
Pharmacophore Modeling: Developing a 3D pharmacophore model that captures the essential features for binding to the target of interest and using it to guide the design of selective ligands. nih.gov
Poor water solubility is another common challenge with β-carboline derivatives, which can limit their bioavailability and therapeutic application. nih.gov The introduction of polar functional groups or the use of formulation strategies can help to address this issue.
Development of Prodrug Strategies for Targeted Delivery in Research Models
Prodrug strategies offer a powerful approach to improve the pharmacokinetic and pharmacodynamic properties of a compound and to achieve targeted delivery to specific tissues or cells. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov
For this compound, several prodrug approaches could be explored:
Enzyme-Cleavable Linkers: Attaching a promoiety to the β-carboline via a linker that is specifically cleaved by an enzyme that is overexpressed in the target tissue (e.g., certain proteases in tumors).
Peptide-Drug Conjugates (PDCs): Conjugating the β-carboline to a peptide that targets a specific receptor on the surface of cancer cells, thereby facilitating targeted uptake. nih.gov
Improving Permeability: Modifying the compound to enhance its ability to cross biological barriers, such as the blood-brain barrier, for applications in neurological research.
The development of effective prodrugs requires careful design of the promoiety and the linker to ensure efficient release of the active compound at the desired site of action.
Q & A
Basic: What synthetic methodologies are recommended for producing 9-Ethenyl-1-methyl-9H-beta-carboline, and how can purity be validated?
The compound is typically synthesized via the Eschweiler-Clarke reaction , which involves reductive alkylation of β-carboline precursors using formaldehyde and formic acid . Alternative routes include oxidation of 1-methyl-β-carboline derivatives with selenium dioxide (SeO₂) in dioxane to generate formylated intermediates, which can be further functionalized . Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity. For reproducibility, document reaction conditions (temperature, solvent ratios, and catalyst loadings) and compare spectral data with literature benchmarks .
Advanced: How do experimental models for assessing dopaminergic neuron modulation by this compound address variability in neuroprotective outcomes?
Primary mesencephalic cultures are widely used to study dopaminergic neuron differentiation and survival. Key parameters include tyrosine hydroxylase (TH) expression, neurite outgrowth, and mitochondrial activity . To mitigate variability:
- Standardize cell isolation protocols (e.g., embryonic rodent midbrain dissection at defined gestational stages).
- Include controls for oxidative stress (e.g., rotenone-induced toxicity) and quantify results using immunofluorescence with confocal microscopy.
- Address conflicting data by correlating dose-response curves (e.g., 1–10 µM ranges) with apoptotic markers like caspase-3 activation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Refer to OSHA HCS guidelines:
- Use nitrile gloves and lab coats to avoid dermal contact.
- Conduct experiments in a fume hood to prevent inhalation of particulates.
- Store the compound in airtight containers away from light and moisture.
- Decontaminate spills with ethanol and dispose of waste via approved chemical channels .
Advanced: How can researchers resolve contradictions in reported neuroprotective vs. cytotoxic effects of β-carboline derivatives?
Contradictions often arise from dosage thresholds and model-specific responses. For example:
- Below 5 µM, 9-methyl-β-carboline upregulates TH-positive neurons in vitro, but higher doses (>20 µM) induce cytotoxicity via ROS generation .
- Validate findings using multiple assays (e.g., MTT for viability, JC-1 for mitochondrial membrane potential).
- Cross-reference species-specific responses (e.g., rodent vs. human iPSC-derived neurons) and consider pharmacokinetic factors like blood-brain barrier penetration .
Advanced: What structural modifications to this compound enhance its bioactivity, and how are these analyzed?
Introducing substituents at the 1- and 3-positions (e.g., formyl or carboxyl groups) can improve binding affinity to monoamine oxidase (MAO) or adenosine receptors. For example:
- 1-Formyl derivatives serve as scaffolds for synthesizing fused-ring systems like canthin-6-one, which exhibit antiviral activity .
- Analyze modifications via X-ray crystallography (for stereochemistry) and docking simulations to predict interaction with target proteins .
Basic: What data collection frameworks are appropriate for characterizing experimental outcomes in β-carboline research?
Use mixed-methods approaches :
- Quantitative : Measure IC₅₀ values, enzyme inhibition kinetics, and cellular viability metrics.
- Qualitative : Record observational data (e.g., morphological changes in neurons) and validate via triangulation with spectral or chromatographic data .
- Public databases like PubChem provide reference spectra for cross-validation .
Advanced: What methodological limitations arise when correlating in vitro neuroprotection with in vivo efficacy?
Key limitations include:
- Bioavailability differences : In vitro models lack metabolic clearance mechanisms.
- Dose translation : Adjust for species-specific metabolism using allometric scaling.
- Confounding variables : Address genetic diversity by using isogenic animal models or human organoids .
Basic: How should researchers report synthetic protocols to ensure reproducibility?
Follow Beilstein Journal of Organic Chemistry guidelines:
- Detail reagent purity, solvent grades, and purification methods (e.g., column chromatography with silica gel 60).
- Provide NMR chemical shifts (δ in ppm) and coupling constants (J in Hz) for all novel compounds.
- Deposit spectral data in supplementary materials and cite prior syntheses for known intermediates .
Advanced: What mechanisms underlie the dual role of this compound in neuroprotection and pro-apoptotic signaling?
The compound modulates Nrf2/ARE pathways at low doses, upregulating antioxidant enzymes (e.g., SOD1). At higher concentrations, it inhibits BCL-2 and activates BAX , triggering mitochondrial apoptosis. Use Western blotting and siRNA knockdown models to dissect these pathways .
Basic: Which analytical techniques are essential for characterizing β-carboline derivatives?
- HPLC-MS : Quantify purity and detect trace impurities.
- ¹H/¹³C NMR : Confirm substitution patterns and stereochemistry.
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- XRD : Resolve crystal structures for absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
